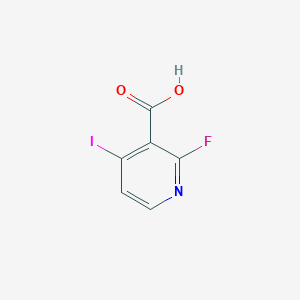

2-Fluoro-4-iodonicotinic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of diethyl ether and methanol as solvents, with trimethylsilyldiazomethane as a reagent. The reaction is carried out under a nitrogen atmosphere at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodonicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation processes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that 2-Fluoro-4-iodonicotinic acid may serve as a precursor in the synthesis of compounds with antitumor properties. For instance, it can be utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential for synthesizing anilines and their derivatives, known for their biological activities, including anticancer effects .

PDE4 Inhibition

The compound has been explored as a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory diseases. PDE4 inhibitors are being investigated for their therapeutic potential in conditions such as psoriasis and chronic obstructive pulmonary disease. The modulation of cyclic adenosine monophosphate (cAMP) levels by PDE4 inhibitors can lead to significant anti-inflammatory effects .

Building Block for Drug Synthesis

This compound is recognized as a versatile building block in organic synthesis. It can facilitate the development of novel heterocyclic compounds and pharmaceuticals. Its unique functional groups allow for selective reactions that can lead to the formation of complex molecular architectures .

Catalytic Reactions

The compound plays a role in various catalytic reactions, particularly those involving palladium catalysts. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antitumor Agents

In a study conducted by researchers at Pfizer, this compound was employed in the synthesis of a novel antitumor agent through a series of cross-coupling reactions. The resulting compound demonstrated promising activity against specific cancer cell lines, highlighting the utility of this acid in drug discovery .

Case Study 2: Development of PDE4 Inhibitors

Another investigation focused on the design of PDE4 inhibitors utilizing this compound as a starting material. The synthesized compounds showed improved efficacy in reducing inflammation in preclinical models, suggesting a viable pathway for developing new treatments for chronic inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The fluorine and iodine atoms in the molecule contribute to its unique reactivity and binding properties, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 884494-51-3

- Molecular Formula: C₆H₃FINO₂

- Molecular Weight : 267.00 g/mol

- Purity : ≥98% (HPLC)

- Applications : Primarily used as an intermediate in organic synthesis, particularly in the development of kinase inhibitors and pyridin-2(1H)-one derivatives .

Key Features :

- Contains fluorine (electron-withdrawing) at C-2 and iodine (soft, polarizable) at C-4 on the pyridine ring.

- Enables regioselective reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Comparison with Structural Analogs

Halogen-Substituted Nicotinic Acids

Key Observations :

- Iodine at C-4 in this compound enables unique reactivity (e.g., selective displacement under SNAr conditions via HSAB theory) compared to chlorine or unsubstituted analogs .

- Fluorine at C-2 enhances electron deficiency, facilitating nucleophilic attacks at C-4 .

Derivatives and Functionalized Analogs

Key Observations :

Biological Activity

2-Fluoro-4-iodonicotinic acid (C6H3FINO2) is a halogenated derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest in drug discovery and development.

- Molecular Formula : C6H3FINO2

- Molecular Weight : 267 g/mol

- CAS Number : 44754754

- Storage Conditions : Recommended storage at -20°C for stability .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antiviral properties and potential as an inhibitor in different biochemical pathways.

Antiviral Activity

Recent studies have indicated that derivatives of iodonicotinic acids exhibit significant antiviral activity against HIV-1. For instance, related compounds have shown effective inhibition of viral replication with IC50 values ranging from 44 to 99 nM, suggesting a promising avenue for the development of anti-HIV therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the halogen substituents (fluorine and iodine) in enhancing the biological activity of nicotinic acid derivatives. The presence of these halogens is believed to facilitate stronger interactions with viral proteins, thereby increasing the efficacy of the compounds against viral strains .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | HIV-1 | 44-99 | 330-440 |

| 4-Methyl-5-iodonicotinic acid | HIV-1 | ~25 | Not specified |

| Indole derivatives | HIV Integrase | 0.13 - 6.85 | >29 |

The table above summarizes key findings from various studies assessing the biological activities of compounds related to or including this compound.

Case Study: Antiviral Efficacy

A study conducted on a series of iodonicotinic acid derivatives demonstrated that modifications at specific positions on the aromatic ring significantly impacted their antiviral efficacy against HIV. For example, compounds with halogen substitutions at the C4 position exhibited improved potency compared to their non-halogenated counterparts. The introduction of longer alkyl chains also contributed positively to their activity by enhancing hydrophobic interactions with viral proteins .

The proposed mechanism of action for this compound involves its ability to inhibit the activity of key enzymes involved in viral replication. This includes potential interactions with the HIV integrase enzyme, which is critical for viral DNA integration into host genomes. The compound's structural features promote binding affinity to these targets, thereby disrupting the viral life cycle .

Properties

IUPAC Name |

2-fluoro-4-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLTGKHTYHYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660498 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-51-3 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.